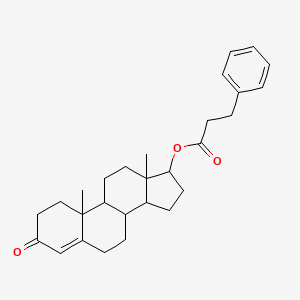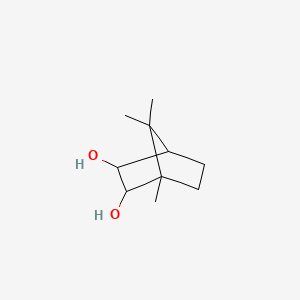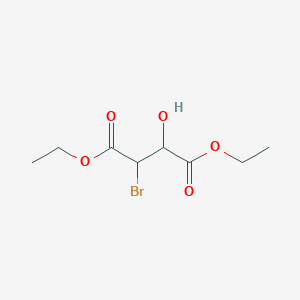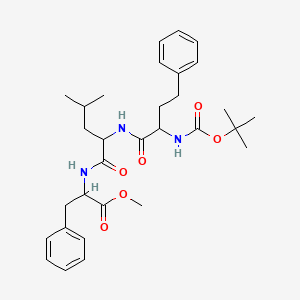![molecular formula C31H34N2O7 B13398944 Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine](/img/structure/B13398944.png)
Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of phenylalanine, an essential amino acid, and is often utilized as an intermediate in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect functional groups from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with O-[2-[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine.
Amidation Reaction: This compound is reacted with 9-fluorenylmethyl-N-succinimidyl carbonate in the presence of a base such as sodium carbonate in a tetrahydrofuran solution. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Purification: The reaction mixture is then concentrated, acidified with hydrochloric acid, and extracted with ethyl acetate.
Industrial Production Methods
Industrial production methods for Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated reactors, continuous monitoring systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or DIC.
Substitution Reactions: Introduction of different functional groups at specific positions on the phenylalanine backbone.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF for Fmoc removal.
Coupling: HATU or DIC in the presence of a base like DIPEA.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid. It allows for the stepwise construction of peptides with high precision and yield.
Biology
In biological research, this compound is used to synthesize peptide-based probes and inhibitors that can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine
In medicinal chemistry, Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is employed in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic agents.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and other bioactive molecules. It is also used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound itself does not have a specific biological target or pathway but is used to create molecules that do.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-phenylalanine: Lacks the Boc-aminoethoxy group, making it less versatile for certain synthetic applications.
Boc-L-phenylalanine: Lacks the Fmoc group, making it less suitable for SPPS.
Fmoc-L-tyrosine: Contains a hydroxyl group instead of the Boc-aminoethoxy group, leading to different reactivity and applications.
Uniqueness
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is unique due to the presence of both Fmoc and Boc protecting groups, which provide dual protection and allow for more complex synthetic routes. This makes it particularly valuable in the synthesis of multifunctional peptides and other complex molecules.
Propriétés
Formule moléculaire |
C31H34N2O7 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35) |
Clé InChI |
BQFZEDGXSYOUAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B13398877.png)

![[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B13398893.png)

![2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene](/img/structure/B13398900.png)

![(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid](/img/structure/B13398911.png)


![Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13398940.png)

